Vorozole, also known as R-76713 or Rizivor, is a triazole-based compound primarily recognized for its role as a selective aromatase inhibitor. Aromatase is an enzyme responsible for converting androgens into estrogens, making Vorozole significant in the context of hormone-dependent cancers, particularly breast cancer. This compound is classified as an antineoplastic agent and has been investigated for its potential therapeutic applications in oncology.
Vorozole belongs to the class of organic compounds known as benzotriazoles. Its chemical structure incorporates a benzene ring fused with a triazole ring, which is characteristic of this class of compounds. The chemical formula for Vorozole is , with a molecular weight of approximately 324.77 g/mol .
Vorozole can be synthesized through various methods, primarily involving the alkylation of triazole derivatives. One notable method includes the reaction of norvorozole with methyl iodide in a dimethyl sulfoxide solvent, followed by high-performance liquid chromatography (HPLC) to purify the product .
The molecular structure of Vorozole features a complex arrangement that includes:
Vorozole primarily acts as an inhibitor of the aromatase enzyme via reversible binding. The compound shows high selectivity for aromatase over other cytochrome P450 enzymes, with an in vitro selectivity margin exceeding 10,000-fold compared to other reactions .
Vorozole functions by inhibiting the aromatase enzyme through competitive binding. This action leads to decreased estrogen production from androgens, which is particularly beneficial in treating estrogen-dependent tumors.
The inhibition process involves:
Vorozole possesses several notable physical and chemical properties:
Vorozole has been explored primarily for its potential use in treating hormone-sensitive cancers. Its application includes:
Despite its promising profile as an aromatase inhibitor, clinical development faced challenges leading to its withdrawal from further testing when it did not demonstrate significant advantages over existing therapies like megestrol acetate .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3